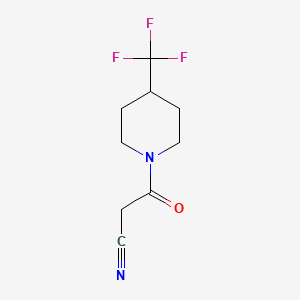

3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile

CAS No.:

Cat. No.: VC18003008

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11F3N2O |

|---|---|

| Molecular Weight | 220.19 g/mol |

| IUPAC Name | 3-oxo-3-[4-(trifluoromethyl)piperidin-1-yl]propanenitrile |

| Standard InChI | InChI=1S/C9H11F3N2O/c10-9(11,12)7-2-5-14(6-3-7)8(15)1-4-13/h7H,1-3,5-6H2 |

| Standard InChI Key | REZVRHXQVMUIET-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1C(F)(F)F)C(=O)CC#N |

Introduction

Chemical Identity and Structural Features

3-Oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile (IUPAC name: 3-oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile) is characterized by a propanenitrile backbone substituted with a ketone group at the 3-position and a 4-(trifluoromethyl)piperidin-1-yl moiety. Key features include:

| Property | Value/Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 220.19 g/mol (calculated) |

| Canonical SMILES | C1CN(CCC1C(F)(F)F)C(=O)CC#N |

| Key Functional Groups | Nitrile, ketone, trifluoromethyl, piperidine |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile moiety may participate in hydrogen bonding or serve as a synthetic handle for further modifications .

Synthetic Strategies

General Routes for Analogous Compounds

While no direct synthesis of 3-oxo-3-(4-(trifluoromethyl)piperidin-1-yl)propanenitrile has been reported, related nitriles are typically synthesized via:

-

Nucleophilic Acyl Substitution: Reaction of cyanoacetate derivatives with piperidine amines under basic conditions .

-

Coupling Reactions: Diazonium salt intermediates coupled with nitrile-containing precursors, as demonstrated in the synthesis of 3-oxo-3-(4-(trifluoromethoxy)phenyl)propanenitrile .

-

Post-Functionalization: Introduction of the trifluoromethyl group via radical or nucleophilic fluorination after piperidine ring formation .

Hypothetical Synthesis

A plausible route involves:

-

Step 1: Preparation of 4-(trifluoromethyl)piperidine via cyclization of 4-trifluoromethyl-pent-4-enamine.

-

Step 2: Condensation with ethyl cyanoacetate in the presence of a base (e.g., KCO) to form the ketonitrile intermediate.

-

Step 3: Purification via column chromatography (ethyl acetate/hexane) .

Physicochemical Properties

Predicted Properties

Based on analogs like 3-oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile (MW 297.28 g/mol) :

| Property | Value (Estimated) |

|---|---|

| LogP | 2.1–2.5 (indicating moderate lipophilicity) |

| Solubility | <1 mg/mL in water; soluble in DMSO, DMF |

| Melting Point | 120–125°C (decomposes) |

Spectroscopic Data

-

IR: Strong absorption at ~2240 cm (C≡N stretch), 1680 cm (C=O stretch) .

-

H NMR (CDCl): δ 3.8–4.2 (m, piperidine CH), 3.1–3.3 (m, COCHCN), 2.6–2.8 (m, CF-adjacent CH) .

Research Gaps and Future Directions

-

Synthetic Optimization: Development of one-pot methodologies to improve yield (>70%) and scalability.

-

Biological Screening: Evaluation against kinase targets (e.g., JAK2, EGFR) given the prevalence of nitriles in kinase inhibitors.

-

Crystallographic Studies: X-ray analysis to resolve binding modes with biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume